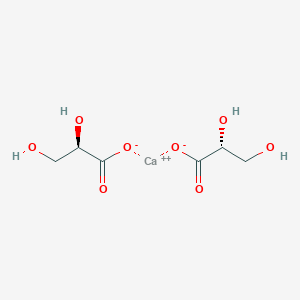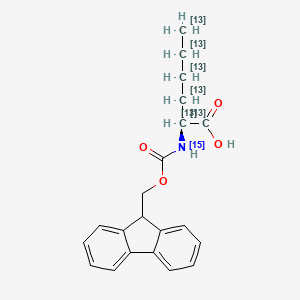
D-(+)-Glyceric acid hemicalcium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-(+)-Glyceric acid hemicalcium salt: is a chemical compound used primarily in scientific research. It is a derivative of glyceric acid, where the calcium ion is coordinated with the carboxylate groups of the glyceric acid. This compound is often used as a tool for identifying inborn errors of metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of D-(+)-Glyceric acid hemicalcium salt typically involves the neutralization of D-(+)-Glyceric acid with calcium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction is as follows: [ \text{D-(+)-Glyceric acid} + \text{Ca(OH)}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: D-(+)-Glyceric acid hemicalcium salt can undergo oxidation reactions to form various products, depending on the oxidizing agent used.
Reduction: This compound can be reduced to form glycerol derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products:
Oxidation: Products may include tartronic acid and mesoxalic acid.
Reduction: Products include glycerol and its derivatives.
Substitution: Products depend on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: D-(+)-Glyceric acid hemicalcium salt is used in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: It is used to study metabolic pathways and enzyme activities, particularly those involving glyceric acid metabolism.
Medicine: This compound is used in research related to metabolic disorders and inborn errors of metabolism.
Industry: It finds applications in the production of biodegradable polymers and other environmentally friendly materials.
Mecanismo De Acción
The mechanism of action of D-(+)-Glyceric acid hemicalcium salt involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes involved in glyceric acid metabolism. The molecular targets include enzymes such as glycerate kinase and glycerate dehydrogenase.
Comparación Con Compuestos Similares
D-Pantothenic acid hemicalcium salt: A vitamin B5 derivative used in similar biochemical studies.
2-Keto-D-gluconic acid hemicalcium salt: Used in the study of carbohydrate metabolism.
5-Keto-D-gluconic acid potassium salt: Another compound used in carbohydrate metabolism research.
Uniqueness: D-(+)-Glyceric acid hemicalcium salt is unique due to its specific role in studying glyceric acid metabolism and its applications in identifying inborn errors of metabolism. Its structural properties and reactivity make it a valuable tool in both biochemical and industrial research.
Propiedades
Fórmula molecular |
C6H10CaO8 |
|---|---|
Peso molecular |
250.22 g/mol |
Nombre IUPAC |
calcium;(2R)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2/t2*2-;/m11./s1 |
Clave InChI |
VPWAVWZPVGDNMN-JCWNAWFTSA-L |
SMILES isomérico |
C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.[Ca+2] |
SMILES canónico |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;(4R)-4-[(3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13836526.png)








![(1R,4S)-bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B13836598.png)


![(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[2-(methylaminomethyl)phenyl]borinic acid](/img/structure/B13836610.png)
